BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3,4-Cresotic Acid: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Cresotic
acid (2-hydroxy-4-methylbenzoic acid), a key organic compound with applications in various
fields of chemical and pharmaceutical research. This document details its characteristic
signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), offering a foundational resource for its identification, characterization, and
utilization in complex research and development projects.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 3,4-Cresotic acid.

Table 1: *H NMR Spectral Data (500 MHz, CDCIs3)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.73 d 1H H-6
6.81 dd 1H H-5
6.75 d 1H H-3
2.36 S 3H -CHs
11.0 (approx.) brs 1H -COOH
5.0 (approx.) brs 1H -OH

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

« 13

Chemical Shift (d) ppm

Carbon Atom Assignment

1745 -COOH
162.0 C-2
145.0 C-4
131.0 C-6
121.5 C-5
118.0 C-3
110.0 C-1
21.0 -CHs

Table 3: Infrared (IR) Spectral Data (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

3200-2500 Broad O-H stretch (Carboxylic acid)
3030 Medium Ar-H stretch

2920 Medium C-H stretch (methyl)

1660 Strong C=0 stretch (Carboxylic acid)

1610, 1580, 1490

Medium-Strong

C=C stretch (Aromatic ring)

1440 Medium C-H bend (methyl)

1300 Strong C-O stretch (Carboxylic acid)
1250 Strong C-O stretch (Phenol)

880, 820 Strong Ar-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
miz Relative Intensity (%) Assighment
152 80 [M]* (Molecular lon)
134 100 [M - H20]*
106 60 [M - Hz20 - COJ*
77 40 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for

solid organic compounds such as 3,4-Cresotic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy Protocol:
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» Sample Preparation: Dissolve 5-10 mg of 3,4-Cresotic acid in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., Chloroform-d, CDCIs). The addition of a small amount of
Tetramethylsilane (TMS) is recommended as an internal standard (& 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
500 MHz spectrometer.

e 1H NMR Acquisition:
o Acquire the spectrum at a proton frequency of 500 MHz.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Employ a standard pulse sequence (e.g., zg30).

o Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum at a carbon frequency of 125 MHz.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

o Asignificantly higher number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 3C.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method):
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e Sample Preparation:

o Grind a small amount (1-2 mg) of 3,4-Cresotic acid with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder.

o

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm™1).

[¢]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (EIl) Mass Spectrometry Protocol:

o Sample Introduction: Introduce a small amount of the solid 3,4-Cresotic acid sample into the
mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) inlet if
the compound is sufficiently volatile and thermally stable.

 Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (EI)
source.

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and record their abundance to generate a mass spectrum.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the
fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure
confirmation of 3,4-Cresotic acid.
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Workflow for Spectroscopic Analysis of 3,4-Cresotic Acid
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Spectroscopic analysis workflow for 3,4-Cresotic Acid.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Cresotic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b044023#3-4-cresotic-acid-spectral-data-nmr-ir-mass-
spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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